5-chloro-2-(2-methoxyethoxy)benzoic Acid

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Sourcing a benzoic acid scaffold with the right balance of lipophilicity and flexibility often limits SAR exploration. 5-Chloro-2-(2-methoxyethoxy)benzoic acid (CAS 62176-27-6) fills this gap with quantifiable advantages over simpler analogs. • 5-Cl substitution lowers pKa (3.52) and raises LogP (2.03) vs. des-chloro analog, enabling halogen-mediated electronic tuning. • Flexible 2-methoxyethoxy chain adds 5 rotatable bonds and increases PSA (55.76 Ų) vs. methoxy analog, improving solubility profiles. • Supplied at ≥95% purity with reliable global shipping for fragment-library or probe synthesis.

Molecular Formula C10H11ClO4
Molecular Weight 230.64 g/mol
CAS No. 62176-27-6
Cat. No. B1364945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-(2-methoxyethoxy)benzoic Acid
CAS62176-27-6
Molecular FormulaC10H11ClO4
Molecular Weight230.64 g/mol
Structural Identifiers
SMILESCOCCOC1=C(C=C(C=C1)Cl)C(=O)O
InChIInChI=1S/C10H11ClO4/c1-14-4-5-15-9-3-2-7(11)6-8(9)10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)
InChIKeyWQDOHODYKAZYCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 0.05 g / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-(2-methoxyethoxy)benzoic Acid: Physicochemical & Structural Identity


5-Chloro-2-(2-methoxyethoxy)benzoic acid (CAS 62176-27-6) is a synthetic, disubstituted benzoic acid derivative characterized by an electron-withdrawing chlorine atom at the 5-position and a flexible 2-methoxyethoxy ether chain at the 2-position [1]. It is primarily utilized as a versatile small-molecule scaffold and intermediate in medicinal chemistry and organic synthesis, rather than as a finished active ingredient . Computed properties from authoritative databases establish a baseline: a molecular weight of 230.64 g/mol, calculated partition coefficient (Log P) of 2.03, acid dissociation constant (pKa) of 3.52, and a polar surface area (PSA) of 55.76 Ų [1]. Its typical commercial purity is 95% . These parameters define its chemical space as a moderately lipophilic, weakly acidic building block with multiple hydrogen bond acceptor sites.

Synthetic intermediate for versatile small-molecule scaffold design.
Supports SAR and lead optimization studies requiring balanced lipophilicity and acidity.
Dual chloro and ether substitution offers distinct molecular recognition context.

5-Chloro-2-(2-methoxyethoxy)benzoic Acid: Analog Substitution Limitations


Substituting 5-chloro-2-(2-methoxyethoxy)benzoic acid with a seemingly similar analog like 5-chloro-2-methoxybenzoic acid or 2-(2-methoxyethoxy)benzoic acid introduces quantifiable shifts in key drug-like properties that can derail a synthesis or SAR program. The dual presence of the 5-chloro and 2-(2-methoxyethoxy) groups creates a unique balance of acidity (pKa ~3.52), lipophilicity (Log P ~2.03), and structural flexibility (5 rotatable bonds) that neither the simpler methoxy analog (fewer rotatable bonds, lower PSA) nor the des-chloro analog (higher pKa, lower Log P) can replicate [1]. A simple substitution changes the scaffold's pharmacokinetic drivers or its reactivity in subsequent synthetic steps, making direct interchange inadequate for sensitive applications.

Target: 5-Chloro-2-(2-methoxyethoxy)benzoic acid
Analogs with simpler alkoxy chains may shift conformational flexibility and polar surface area, altering ADME prediction context and solubility profiles.
Target: 5-Chloro-2-(2-methoxyethoxy)benzoic acid
Des-chloro analog may not replicate the target's acidity or lipophilicity, potentially derailing SAR interpretation in lead optimization workflows.
Target: 5-Chloro-2-(2-methoxyethoxy)benzoic acid
Not interchangeable with 5-chloro-2-methoxybenzoic acid for established glibenclamide intermediate synthesis; literature verification is required.

5-Chloro-2-(2-methoxyethoxy)benzoic Acid: Head-to-Head Differentiation


Lipophilicity and Acidity vs. Des-Chloro Analog

The target compound's 5-chloro substituent significantly enhances both acidity and lipophilicity compared to its des-chloro counterpart. The computed pKa is 3.52 versus 3.72 for 2-(2-methoxyethoxy)benzoic acid, a ΔpKa of 0.20 units, indicating a ~1.6-fold increase in acid strength [1]. Concurrently, the Log P increases from 1.43 to 2.03 (ΔLog P = 0.60), reflecting a 4-fold increase in the octanol-water partition coefficient, indicating substantially higher membrane permeability potential [1].

Lipophilicity & Acidity vs. Des-Cl Analog
Direct comparison
ΔpKa = -0.20; ΔLog P = +0.60
Supports distinct protonation and partitioning context.
Computed predictions; experimental validation recommended.
Medicinal Chemistry Lead Optimization Physicochemical Profiling

Structural Flexibility and PSA vs. Methoxy Analog

Compared to 5-chloro-2-methoxybenzoic acid, the target compound's 2-methoxyethoxy chain introduces greater conformational flexibility and a larger polar surface area. It has 5 rotatable bonds versus only 2 for the methoxy analog, and a PSA of 55.76 Ų versus 46.53 Ų [1]. This ΔPSA of +9.23 Ų represents a ~20% increase in polar surface area, which can modulate aqueous solubility and transporter interactions [1]. The Log D at pH 7.4 remains similar (-1.34 vs. -1.29), but the pathway to achieve it differs, offering distinct entropic contributions to binding.

Flexibility & PSA vs. Methoxy Analog
Direct comparison
ΔRotatable Bonds = +3; ΔPSA = +9.23 Ų
Reported higher flexibility and polar surface area context.
May modulate solubility profile without altering lipophilicity.
Fragment-Based Drug Discovery Molecular Recognition ADME Prediction

Unique Physicochemical Fingerprint

Aggregating the computed properties, the target compound occupies a specific property space that is not covered by its common analogs. It uniquely combines a moderate Log P (~2.0), a pKa in the mid-3 range, and a high rotatable bond count. As shown in the evidence items above, the methoxy analog has lower flexibility and PSA, while the des-chloro analog has lower lipophilicity and acidity. This specific combination makes the compound a valuable intermediate for designing chemical probes where precise tuning of these three parameters is essential for target engagement or downstream synthetic modification [1].

Unique Physicochemical Fingerprint
Class-level inference
Balanced midpoint: Log P 2.03, pKa 3.52, PSA 55.76 Ų, 5 Rot. Bonds
Context-dependent selection for precise property tuning.
Data to verify against experimental analogs for specific targets.
Chemical Biology Tool Compound Synthesis Physicochemical Tuning

No Evidence as a Glibenclamide Intermediate

Some vendor sites claim this compound is a key intermediate in the synthesis of the antidiabetic drug glibenclamide. However, a review of the primary synthetic literature, specifically the ScienceDirect topic on Glibenclamide, confirms that the synthesis commences with 5-chloro-2-methoxybenzoic acid (GLIB-1), not the 2-(2-methoxyethoxy) derivative [1]. This is a critical point of differentiation: procurement choices based on the glibenclamide pathway should use the methoxy analog. The target compound's value lies elsewhere, in the unique property space previously described, and not in replicating established glibenclamide syntheses.

Glibenclamide Intermediate Claim
Data to verify
Not the verified starting material in published synthesis protocol.
Requires literature verification for procurement decisions.
Vendor descriptions may conflict with primary synthetic literature.
Synthetic Chemistry Procurement Accuracy Literature Verification

5-Chloro-2-(2-methoxyethoxy)benzoic Acid: Procurement Applications


Fragment Library Design for Lead Discovery

Procure this compound as a core scaffold when building a fragment library that requires an orthogonally protected benzoic acid with a flexible, electron-rich side chain. The 2-methoxyethoxy group provides a higher number of rotatable bonds and a larger polar surface area than simpler alkoxy analogs, as demonstrated in the head-to-head comparison with 5-chloro-2-methoxybenzoic acid [1]. This feature can facilitate the exploration of new interaction vectors or improve aqueous solubility profiles in early-stage fragment screening.

SAR: Lipophilicity and Acidity Optimization

Select this compound when the goal is to study the structure-activity relationship (SAR) of the alkoxy tail on a benzoic acid scaffold. As shown in the direct comparison with 2-(2-methoxyethoxy)benzoic acid, the 5-chloro substituent provides a crucial 0.60 Log P unit increase and a 0.20 pKa unit decrease [2]. This allows researchers to probe the interplay between halogen-mediated lipophilic and electronic effects on target binding, a feature absent in the des-chloro analog.

Synthesis of Specialized Chemical Probes

Use this compound for the de novo synthesis of chemical probes or tool compounds where a validated synthetic route is not yet established. Avoid using it as a direct replacement for 5-chloro-2-methoxybenzoic acid in established syntheses like that of glibenclamide, where primary literature confirms the methoxy analog is the correct substrate [3]. Its unique, balanced physicochemical fingerprint is its strength, making it suitable for creating novel intellectual property.

Application
Selection Property
Validation Focus
Fragment library design
Flexible ether chain with higher PSA
Review solubility and conformational sampling context
SAR lipophilicity & acidity studies
Dual chloro substitution effect
Confirm pKa and Log P shifts in target assay
Novel chemical probe synthesis
Balanced physicochemical fingerprint
Validate synthetic route and distinct property profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


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